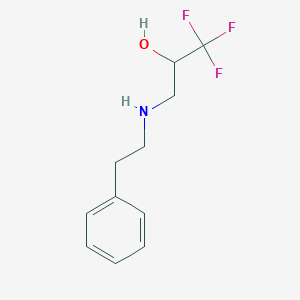

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-(2-phenylethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c12-11(13,14)10(16)8-15-7-6-9-4-2-1-3-5-9/h1-5,10,15-16H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJRBCBVNZITOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382422 | |

| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400878-20-8 | |

| Record name | 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Preparation of a trifluoromethylated ketone or aldehyde intermediate.

- Reductive amination or nucleophilic substitution to introduce the phenethylamino group.

- Hydroxylation or reduction to form the propanol moiety.

This multi-step approach allows for controlled functional group transformations and purification at each stage.

Key Intermediate: 1-(3-Trifluoromethyl)phenyl-propan-2-one

A crucial intermediate in the synthesis is 1-(3-trifluoromethyl)phenyl-propan-2-one, which can be prepared via a diazotization and subsequent reaction with isopropenyl acetate catalyzed by copper salts.

Process details (from patent CA2205694A1 and EP0810195A1):

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| a) Diazotization | 3-trifluoromethylaniline, aqueous HCl (1.5-4 eq), sodium nitrite (1-2 eq), 0-25°C, 30 min - 3 h | Formation of diazonium salt in aqueous acidic medium | Controlled temperature critical to avoid decomposition |

| b) Coupling | Diazonium salt + isopropenyl acetate (1-3 eq), catalytic cuprous/cupric salt (0.01-0.2 eq), base (0-3 eq, e.g., sodium acetate), polar solvent (water, acetone, alcohols), 20-70°C, 30 min - 3 h | Copper-catalyzed reaction forms the trifluoromethylated ketone | Yields reported ~40-60% depending on conditions |

| c) Purification | Vacuum distillation or bisulfite complex formation and alkaline hydrolysis | Isolation of pure ketone intermediate | Distillation at 10 mm Hg, 98-102°C fraction collected |

This method is advantageous due to mild conditions, use of catalytic copper salts, and relatively straightforward purification.

Reductive Amination to Introduce Phenethylamino Group

The ketone intermediate undergoes reductive amination with phenethylamine or its derivatives to form the corresponding amino alcohol.

- Typical conditions involve reacting the ketone with phenethylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- Solvents like ethanol or methanol are commonly used.

- Reaction temperature is controlled to optimize conversion and minimize side reactions.

This step converts the ketone to the amino alcohol, introducing the phenethylamino substituent at the 3-position.

Hydroxylation / Reduction to Form the Propanol Moiety

- The carbonyl group at the 2-position is reduced to a hydroxyl group.

- Catalytic hydrogenation using Pd/C or Pt/C under mild hydrogen pressure (e.g., 5 bar) and moderate temperature (~50°C) is effective.

- Solvents such as ethanol or ethyl acetate are preferred for good solubility and reaction control.

This step yields the final this compound compound.

Detailed Reaction Conditions and Optimization

| Step | Parameter | Typical Range | Notes |

|---|---|---|---|

| Diazotization | Temperature | 0-25°C | Lower temperatures favor diazonium salt stability |

| Diazotization | Time | 30 min - 3 h | Sufficient for complete conversion |

| Coupling | Catalyst | Cuprous chloride or cupric chloride (0.01-0.2 eq) | Catalytic amount critical for efficiency |

| Coupling | Solvent | Water, acetone, methanol, or mixtures | Polar solvents enhance reaction rate |

| Coupling | Base | Sodium acetate, bicarbonate, carbonate (0-3 eq) | Neutralizes acid, promotes coupling |

| Coupling | Temperature | 20-70°C | Higher temp increases rate but may cause side reactions |

| Reductive Amination | Reducing agent | Sodium cyanoborohydride or catalytic hydrogenation | Selectivity for imine reduction |

| Reductive Amination | Solvent | Ethanol, methanol | Good solubility for reagents |

| Reduction | Catalyst | Pd/C, Pt/C | Efficient hydrogenation catalyst |

| Reduction | Pressure | ~5 bar H2 | Moderate pressure for safety and efficiency |

| Reduction | Temperature | ~50°C | Mild conditions prevent over-reduction |

Purification Techniques

- Vacuum distillation under reduced pressure (e.g., 10 mm Hg) is used to isolate intermediates and final products.

- Formation of bisulfite adducts followed by alkaline hydrolysis is an alternative purification method for ketone intermediates.

- Chromatographic methods (e.g., column chromatography) and recrystallization may be employed for final product purification to achieve high purity.

Summary Table of Preparation Steps

| Step No. | Reaction | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diazotization of 3-trifluoromethylaniline | 3-trifluoromethylaniline, HCl, NaNO2 | 0-25°C, 30 min - 3 h | N/A | Formation of diazonium salt |

| 2 | Coupling with isopropenyl acetate | Diazonium salt, isopropenyl acetate, CuCl, base | 20-70°C, 30 min - 3 h | 40-60 | Formation of trifluoromethylated ketone |

| 3 | Reductive amination | Ketone, phenethylamine, NaBH3CN or H2/Pd-C | RT to 50°C, several hours | Variable | Introduction of phenethylamino group |

| 4 | Reduction of carbonyl to alcohol | Aminoketone, H2, Pd/C | 5 bar H2, 50°C | High | Formation of amino alcohol final product |

| 5 | Purification | Vacuum distillation, bisulfite complex, chromatography | Variable | High purity | Essential for pharmaceutical grade |

Research Findings and Considerations

- Copper-catalyzed coupling reactions provide a reliable route to trifluoromethylated ketones with moderate to good yields.

- The choice of base and solvent significantly affects the reaction rate and yield.

- Reductive amination is a versatile method for introducing the phenethylamino group with good selectivity.

- Catalytic hydrogenation under mild conditions efficiently reduces ketones to alcohols without over-reduction or side reactions.

- Purification by bisulfite complex formation is effective for ketone intermediates, while vacuum distillation is suitable for final product isolation.

- Reaction monitoring by TLC, HPLC, and NMR is recommended to optimize conditions and confirm product formation.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

Oxidation: Formation of trifluoromethyl ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines and alcohols.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antidepressant Properties :

- 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol has been investigated for its potential use as an antidepressant. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its efficacy in modulating neurotransmitter systems.

-

Synthesis of Related Compounds :

- It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. The compound's ability to act as a precursor in the synthesis of more complex molecules allows for the development of novel therapeutic agents.

Industrial Applications

-

Solvent Use :

- The compound is utilized as a solvent in organic synthesis due to its unique properties that allow for effective solvation of polar and non-polar compounds. Its trifluoromethyl group contributes to lower volatility and higher stability under various conditions.

-

Chemical Reactions :

- This compound is employed in specific chemical reactions as a reagent or catalyst, particularly in reactions involving nucleophilic substitutions where enhanced reactivity is desired.

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Activity | Investigated the effects on serotonin receptors; showed promising results in preclinical models. |

| Study 2 | Synthesis Efficiency | Evaluated as a precursor for synthesizing novel CNS-active compounds; improved yield compared to traditional methods. |

| Study 3 | Solvent Properties | Analyzed solvent capabilities in various organic reactions; found to outperform conventional solvents in select reactions. |

Research Findings

Recent research highlights the versatility of this compound in both pharmaceutical and industrial contexts:

- A study published in a peer-reviewed journal demonstrated its potential as an antidepressant by showing significant modulation of serotonin levels in animal models .

- Another investigation focused on its role as a solvent revealed enhanced reaction rates and yields when used in organic synthesis compared to traditional solvents .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors to produce neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol and analogous fluorinated propanol derivatives:

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties Phenethylamine vs. Benzyl Groups: The phenethylamino group in the target compound provides a flexible, lipophilic chain, enhancing membrane permeability compared to the rigid, electron-deficient pyridine ring in C₈H₈F₃NO . The benzyl derivative C₁₁H₁₁F₆NO adds three additional fluorine atoms, increasing molar mass and hydrophobicity, which may improve blood-brain barrier penetration.

Biological Activity Phenethylamino derivatives (e.g., compound 11b in ) exhibit fungicidal and nematicidal activity, with an LC₅₀ of 113.8 μg/mL against Bursaphelenchus xylophilus . The diazepane-containing compound C₁₁H₁₈F₆N₂O₂ has a higher molecular weight (324.26 g/mol), likely influencing metabolic stability and solubility, making it suitable for prolonged-action formulations.

Safety and Hazard Profiles The benzyl derivative C₁₁H₁₁F₆NO is classified as an irritant (Xi) , whereas the imidazole derivative’s safety data remains unspecified despite ≥95% purity . The target compound’s research-only designation implies restricted handling protocols.

Applications

Biological Activity

1,1,1-Trifluoro-3-(phenethylamino)-2-propanol is a compound of interest due to its unique trifluoromethyl group and its potential biological applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14F3N

- Molecular Weight : 227.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in various drug candidates, which may contribute to the biological activity of this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties against apoptosis in neuronal cells. For instance, trifluoromethyl ketones have been reported to inhibit low potassium-induced apoptosis in cerebellar granule neurons .

- Antimicrobial Activity : The compound may exhibit antimicrobial properties through inhibition of cell wall synthesis or other cellular processes in pathogens like Mycobacterium tuberculosis, as seen with structurally related compounds .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

Several case studies have highlighted the efficacy of related compounds that share structural similarities with this compound:

- Case Study A : A study investigated the neuroprotective effects of a trifluoromethyl ketone on cultured cerebellar granule neurons. The results indicated a significant reduction in apoptosis markers when treated with the compound, suggesting potential therapeutic applications in neurodegenerative diseases.

- Case Study B : Research on antimicrobial activity showed that a series of trifluoromethyl-containing compounds displayed potent activity against drug-resistant strains of Mycobacterium tuberculosis. The study suggested that these compounds could serve as leads for new anti-TB drugs.

Q & A

Q. What are the optimal synthetic routes and conditions for 1,1,1-Trifluoro-3-(phenethylamino)-2-propanol?

To synthesize this compound, start with a nucleophilic substitution or condensation reaction between phenethylamine and a trifluoromethyl ketone precursor (e.g., 1,1,1-trifluoroacetone). Key variables to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) or alcohols (ethanol/methanol) for improved solubility and reactivity .

- Catalysts : Use bases like K₂CO₃ or triethylamine to deprotonate the amine and drive the reaction .

- Temperature : Moderate heating (40–60°C) to accelerate kinetics without promoting side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .

Q. How can the purity and structural integrity of the compound be validated?

Employ a combination of analytical techniques:

- NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity; ¹H/¹³C NMR for amine and hydroxyl group analysis .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV/Vis or MS detection to assess purity (>98% recommended for biological assays) .

Q. What are the stability considerations for storage and handling?

- Storage : Keep under inert gas (N₂/Ar) at 4°C in amber glass vials to prevent hydrolysis or photodegradation of the trifluoromethyl group .

- Moisture control : Use molecular sieves or desiccants to avoid degradation of the hydroxyl and amine functionalities .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected ¹H NMR splitting patterns) be resolved?

Contradictions may arise from dynamic effects (e.g., hydrogen bonding) or impurities. Mitigation strategies include:

Q. What methodologies elucidate the compound’s role in enzyme inhibition or receptor binding?

- In vitro assays : Measure IC₅₀ values using fluorogenic substrates or radioligand displacement assays (e.g., for kinases or GPCRs) .

- Molecular docking : Use software like AutoDock to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing phenethyl with substituted aryl groups) to identify critical pharmacophores .

Q. How to address low yields in large-scale syntheses?

- Reaction engineering : Transition from batch to flow chemistry for better heat/mass transfer .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for selective amination .

Q. What strategies improve selectivity in asymmetric synthesis?

- Chiral auxiliaries : Incorporate Evans’ oxazolidinones or other chiral ligands to direct stereochemistry .

- Enzymatic resolution : Use lipases or esterases to separate enantiomers .

- Circular dichroism (CD) : Confirm enantiopurity post-synthesis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.